TAT-cyclo-CLLFVY
CAS No.: 1446322-66-2
VCID: VC0013341
Molecular Formula: C111H188N42O24S2
Molecular Weight: 2559.115
* For research use only. Not for human or veterinary use.

Description |
TAT-cyclo-CLLFVY is a selective inhibitor of the hypoxia-inducible factor-1 (HIF-1) dimerization process. It specifically blocks the protein-protein interaction between recombinant HIF-1α and HIF-1β, without affecting the interaction between HIF-2α and HIF-1β . This compound is crucial in research related to cancer and hypoxia signaling pathways. Mechanism of ActionTAT-cyclo-CLLFVY inhibits the dimerization of HIF-1α and HIF-1β by binding to the PAS-B domain of HIF-1α . This action disrupts the hypoxia-induced signaling pathway, which is critical for tumor adaptation and survival under low oxygen conditions . The IC50 value for this inhibition is reported to be 1.3 μM . Effects on Cancer CellsIn vitro studies have shown that TAT-cyclo-CLLFVY reduces the expression of vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CAIX) in osteosarcoma and breast cancer cells . Additionally, it decreases the tubularization of hypoxic human umbilical vein endothelial cells (HUVECs) . Specificity and SelectivityTAT-cyclo-CLLFVY is selective for HIF-1 and does not interfere with HIF-2-mediated hypoxia responses . This specificity is important for understanding its potential applications in cancer research, where HIF-1 and HIF-2 play distinct roles. In Situ Proximity Ligation Assay (PLA)Studies using PLA have demonstrated that TAT-cyclo-CLLFVY disrupts the endogenous interaction between HIF-1α and HIF-1β within intact cells, such as MCF-7 and U2OS cells . This disruption leads to a suppression of HIF-1-mediated cellular hypoxia responses. Luciferase Reporter AssayLuciferase reporter assays have shown that TAT-cyclo-CLLFVY does not affect luciferase signals in MCF-7 or U2OS cells, indicating that it specifically targets HIF-1 activity without broadly affecting transcriptional processes . |
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CAS No. | 1446322-66-2 |
Product Name | TAT-cyclo-CLLFVY |
Molecular Formula | C111H188N42O24S2 |
Molecular Weight | 2559.115 |
IUPAC Name | (2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-[[(2R,5S,8S,11S,14S,17S)-11-benzyl-17-[(4-hydroxyphenyl)methyl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-14-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]methyldisulfanyl]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C111H188N42O24S2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-/m0/s1 |
Standard InChIKey | AWUUHEHYNQGEFC-XLZVTALKSA-N |
SMILES | CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CSSCC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5 |
PubChem Compound | 72192490 |
Last Modified | Aug 15 2023 |
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